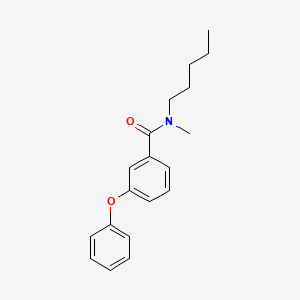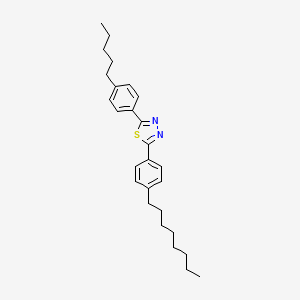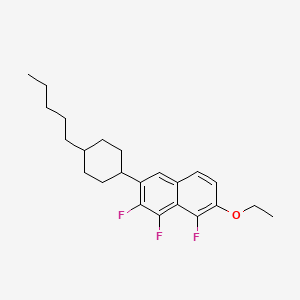![molecular formula C20H45ClN2O3Si B12543205 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride CAS No. 843664-65-3](/img/structure/B12543205.png)
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by the presence of an imidazolidin-1-ium core, an octyl group, and a triethoxysilylpropyl group. This compound is notable for its unique combination of organic and inorganic components, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride typically involves the reaction of 1-octylimidazole with 3-chloropropyltriethoxysilane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, acetate, or other anions.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silicate networks.
Common Reagents and Conditions:
Nucleophiles: Hydroxide, acetate, and other anions.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Typically carried out at elevated temperatures to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolidin-1-ium salts can be formed.
Hydrolysis Products: Silanol derivatives.
Condensation Products: Siloxane networks.
Scientific Research Applications
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride exerts its effects is primarily based on its ability to interact with various molecular targets through ionic and covalent bonding. The triethoxysilyl group can form strong bonds with silicate surfaces, while the imidazolidin-1-ium core can interact with organic molecules through ionic interactions. These properties make it a versatile compound for modifying surfaces and enhancing the properties of materials .
Comparison with Similar Compounds
1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride: Similar structure but with a methyl group instead of an octyl group.
1-Octyl-3-[3-(trimethoxysilyl)propyl]imidazolidin-1-ium chloride: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
Uniqueness: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is unique due to its combination of an octyl group and a triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic interactions are required .
Properties
CAS No. |
843664-65-3 |
|---|---|
Molecular Formula |
C20H45ClN2O3Si |
Molecular Weight |
425.1 g/mol |
IUPAC Name |
triethoxy-[3-(3-octylimidazolidin-3-ium-1-yl)propyl]silane;chloride |
InChI |
InChI=1S/C20H44N2O3Si.ClH/c1-5-9-10-11-12-13-15-21-17-18-22(20-21)16-14-19-26(23-6-2,24-7-3)25-8-4;/h5-20H2,1-4H3;1H |
InChI Key |
ACRHQPUBTAKBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[NH+]1CCN(C1)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


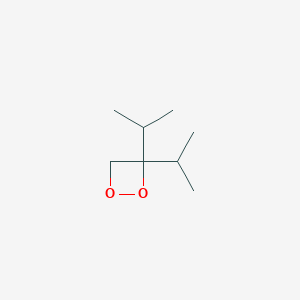
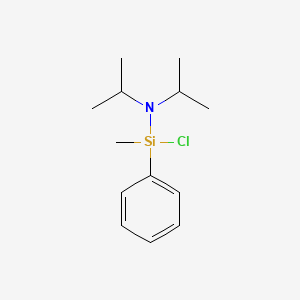
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
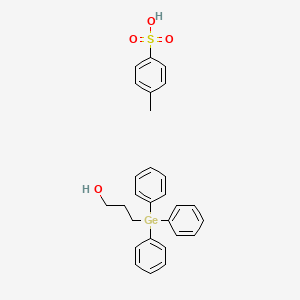
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)

![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

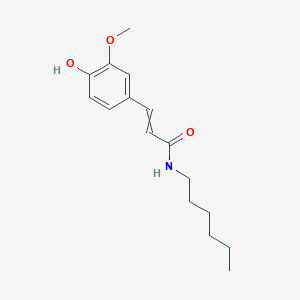
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
